molecular formula C24H18FN5O4S B2362473 5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-61-6

5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2362473
M. Wt: 491.5
InChI Key: TYTPMQZURQGTCA-UHFFFAOYSA-N
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Description

The compound “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their stability and are difficult to cleave . They have been the focus of renewed interest among organic and medicinal chemists due to their potential in various therapeutic applications .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including the compound , is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable than the 4H-1,2,4-triazole form .

Scientific Research Applications

Anticancer Applications

  • Cytotoxicity on Cancer Cell Lines: Quinazoline derivatives, including those with similar structures to the chemical , have demonstrated significant anticancer activity. For example, a study on 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ) revealed potent cytotoxic effects on human tumor cell line HeLa, suggesting potential as anticancer agents (Ovádeková et al., 2005). Another study reported the synthesis and anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Some quinazoline derivatives exhibit notable antimicrobial properties. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their in vitro antibacterial activity, with some compounds showing excellent growth inhibition activity compared to standard drugs (Mood et al., 2022). Another research on substituted 1,2,4-triazolo[4,3-c]quinazolines tested their antibacterial and antifungal effects, identifying derivatives with significant antimicrobial activity (Jantová et al., 2008).

Synthesis and Characterization

  • Synthesis of Quinazoline Derivatives: The synthesis methods for quinazoline derivatives and related compounds have been extensively studied. One approach involved the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, producing partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones (Lipson et al., 2006). Another study synthesized 5H-benzothiazolo[3,2-a]quinazolin-5-ones through thermal cyclization of N-(2-benzoxazolyl)-2-fluorobenzamides (Kim, 1981).

Future Directions

The future directions for research on “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve further exploration of their pharmacological profiles, including their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus could provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTPMQZURQGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

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